molecular formula C28H29N3O5 B11038665 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11038665
M. Wt: 487.5 g/mol
InChI Key: YNKFVJITZAUHNU-UHFFFAOYSA-N
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Description

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

9-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]-5,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C28H29N3O5/c1-17-8-9-19-18(14-28(2,3)31-24(19)23(17)25(32)27(31)34)15-29-10-12-30(13-11-29)26(33)22-16-35-20-6-4-5-7-21(20)36-22/h4-9,14,22H,10-13,15-16H2,1-3H3

InChI Key

YNKFVJITZAUHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5

Origin of Product

United States

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